2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
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Overview
Description
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a thian ring, and a diazepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Diazepan Ring: This step involves the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the Thian Ring: The thian ring is introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxy Group: The final step involves the attachment of the phenoxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one
Uniqueness
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-18(15-22-17-5-2-1-3-6-17)20-10-4-9-19(11-12-20)16-7-13-23-14-8-16/h1-3,5-6,16H,4,7-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDULDHKMUXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC=CC=C2)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.